molecular formula C17H14N2O3S B2898236 N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide CAS No. 1322204-45-4

N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide

Cat. No.: B2898236
CAS No.: 1322204-45-4
M. Wt: 326.37
InChI Key: LOPDXDBUTJLJBL-ISLYRVAYSA-N
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Description

N-[(5E)-6-Methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),8-trien-5-ylidene]benzamide is a heterotricyclic benzamide derivative characterized by a complex fused-ring system containing oxygen, sulfur, and nitrogen atoms. The tricyclic core (10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),8-triene) is substituted with a methyl group at position 6 and a benzamide moiety at the imine position.

Properties

IUPAC Name

N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-19-12-9-13-14(22-8-7-21-13)10-15(12)23-17(19)18-16(20)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPDXDBUTJLJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=CC=C4)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7400^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide involves multiple steps, typically starting with the formation of the tricyclic core This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the tricyclic structure

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, would be important considerations for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in the formation of alcohols or amines.

Scientific Research Applications

N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: The compound may have therapeutic potential, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide involves its interaction with molecular targets within biological systems. This interaction can modulate specific pathways, leading to the desired biological effects. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Tricyclic Benzamides

Compound Name Core Structure Substituents Key Differences Reference
N-{10,13-Dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraen-5-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide Same tricyclic core 3-(2,5-Dioxopyrrolidin-1-yl)benzamide Additional dioxopyrrolidin group
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro-oxa-aza core Benzothiazolyl and dimethylamino groups Spiro architecture vs. fused tricyclic
(±)-cis-2-(4-Methoxyphenyl)-3-methoxy-8-phenoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one Benzothiazepin core Methoxy and phenoxy substituents Simpler bicyclic system

Key Observations :

  • The dioxopyrrolidin-substituted analogue exhibits enhanced polarity due to the pyrrolidinone group, which may influence solubility and binding affinity compared to the methyl-substituted target compound.
  • Spiro compounds like those in prioritize conformational rigidity, whereas the fused tricyclic core of the target compound allows for planar π-system interactions.

Insights :

  • The target compound’s synthesis may resemble hydrazone cyclization methods (e.g., as in ), but the incorporation of sulfur and oxygen atoms likely necessitates specialized catalysts or conditions.
  • Compared to benzothiazepinone syntheses , the absence of sodium dithionite in the target’s pathway could reduce byproduct formation.

Analytical and Crystallographic Approaches

Structural elucidation of such compounds relies on advanced analytical techniques:

Table 3: Analytical Techniques for Structural Validation

Technique Application Example in Literature Relevance to Target Compound Reference
LC-MS/MS Molecular networking, dereplication Clustering via cosine scores (0.8–1.0) Identifies analogues with similar MS2
SHELXL Small-molecule crystallography Refinement of bond lengths/angles Confirms tricyclic geometry
WinGX Suite Crystallographic data processing Interface for SHELX programs Supports structure solution

Findings :

  • Molecular networking could group the target compound with benzothiazepinones or oxadiazines based on shared fragmentation patterns (e.g., benzamide cleavage).
  • X-ray diffraction using SHELXL would resolve ambiguities in the imine configuration (5E vs. 5Z).

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),8-trien-5-ylidene]benzamide?

Answer: The synthesis involves multi-step routes, typically starting with the formation of the tricyclic core via cyclization reactions. Key steps include:

  • Core Structure Assembly : Cyclocondensation of thiol-containing precursors with appropriate aldehydes or ketones under controlled pH and temperature (e.g., acidic or basic catalysis) to form the 10,13-dioxa-4-thia-6-azatricyclo framework .
  • Imine Formation : Reaction of the tricyclic amine intermediate with benzoyl chloride derivatives in anhydrous conditions to yield the final benzamide .
  • Purification : Column chromatography or recrystallization to isolate the pure compound.
    Critical parameters include reaction time (12–24 hours), temperature (60–80°C), and solvent selection (e.g., DMF or THF) to minimize side reactions .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry, particularly the (5E) configuration of the imine bond .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=O stretch in benzamide at ~1650 cm⁻¹) .
  • X-ray Crystallography (if crystalline): To resolve the three-dimensional structure and confirm the tricyclic geometry .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for cyclization and imine formation .
  • AI-Driven Simulations : Integrate tools like COMSOL Multiphysics with machine learning to predict optimal solvent systems, catalysts, and reaction conditions (e.g., temperature gradients) .
  • Feedback Loops : Combine computational predictions with experimental validation, iteratively refining parameters (e.g., reaction time, stoichiometry) to maximize yield .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts or low yields?

Answer:

  • Factorial Design of Experiments (DoE) : Systematically vary factors (e.g., temperature, catalyst loading, solvent polarity) to identify interactions causing side reactions . Example variables:

    FactorRange TestedOptimal Value Identified
    Temperature50–90°C75°C
    Catalyst (mol%)1–5%3%
    SolventDMF, THF, AcetoneTHF
  • Statistical Analysis : Apply ANOVA to isolate significant variables and optimize conditions .

  • Mechanistic Reassessment : Use computational models to re-examine reaction pathways if intermediates deviate from predictions .

Q. How do substituent modifications influence the compound’s biological or chemical properties?

Answer:

  • Comparative QSAR Studies : Synthesize analogs with substituent variations (e.g., electron-donating/-withdrawing groups on the benzamide ring) and evaluate bioactivity (e.g., antioxidant capacity via DPPH assays) .
  • Electronic Effects : Electron-donating groups (e.g., -OCH₃) enhance stability of the imine bond, while electron-withdrawing groups (e.g., -NO₂) may increase reactivity toward nucleophiles .
  • Steric Considerations : Bulky substituents on the tricyclic core can hinder π-π stacking interactions, affecting solubility or binding affinity .

Q. What advanced reactor designs improve scalability for this compound’s synthesis?

Answer:

  • Microfluidic Reactors : Enhance mixing efficiency and heat transfer for exothermic steps (e.g., cyclization), reducing side product formation .
  • Membrane Reactors : Separate byproducts in real-time using selective membranes, improving purity and yield .
  • Continuous Flow Systems : Enable steady-state production with automated monitoring of key parameters (e.g., pH, pressure) .

Q. How can AI enhance data integrity and reproducibility in studies involving this compound?

Answer:

  • Smart Laboratories : Implement AI-driven platforms for real-time data logging and anomaly detection (e.g., unexpected spectral peaks) .
  • Blockchain for Data Security : Use encrypted ledgers to track experimental modifications and ensure traceability .
  • Automated Workflows : Robotic systems for reagent dispensing and reaction quenching minimize human error .

Q. What theoretical frameworks guide the study of this compound’s reaction mechanisms?

Answer:

  • Marcus Theory : Analyze electron transfer processes in redox-active intermediates .
  • Frontier Molecular Orbital (FMO) Theory : Predict regioselectivity in cycloaddition or substitution reactions involving the tricyclic core .
  • Molecular Dynamics (MD) Simulations : Model solvent effects and conformational changes during synthesis .

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